![molecular formula C8H9ClN4 B13003064 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of kinase inhibition.
Métodos De Preparación
The synthesis of 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine can be achieved through various synthetic routes. One common method involves the synthesis from pyrrole derivatives. This method typically includes the formation of a bromohydrazone intermediate, followed by the formation of triazinium dicyanomethylide, and subsequent multistep synthesis . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound .
Análisis De Reacciones Químicas
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include zinc and ammonium chloride for reduction, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
It is particularly noted for its role as a kinase inhibitor, making it a promising candidate for cancer therapy . Additionally, it has been investigated for its potential use in the treatment of neuropathic pain by targeting adaptor protein 2-associated kinase 1 (AAK1) . The compound’s ability to modulate receptor endocytosis further highlights its potential in various therapeutic applications .
Mecanismo De Acción
The mechanism of action of 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine involves the inhibition of specific kinases, such as adaptor protein 2-associated kinase 1 (AAK1). By inhibiting AAK1, the compound can modulate receptor endocytosis, which plays a crucial role in various cellular processes . This inhibition can lead to therapeutic effects in conditions such as neuropathic pain and cancer .
Comparación Con Compuestos Similares
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine is unique due to its specific structure and mechanism of action. Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as avapritinib and remdesivir, which also exhibit kinase inhibition properties . the specific molecular targets and pathways involved may differ, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C8H9ClN4 |
|---|---|
Peso molecular |
196.64 g/mol |
Nombre IUPAC |
1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClN4/c1-10-4-6-2-3-7-8(9)11-5-12-13(6)7/h2-3,5,10H,4H2,1H3 |
Clave InChI |
KEYSBAGMEFZUSX-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=C2N1N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


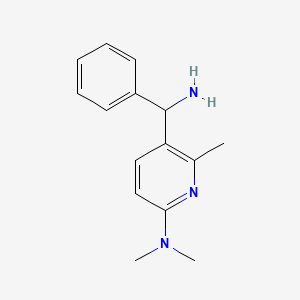
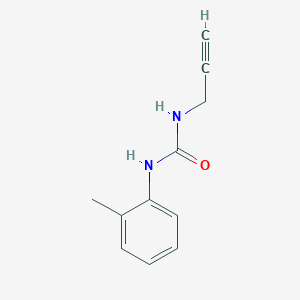
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13003002.png)


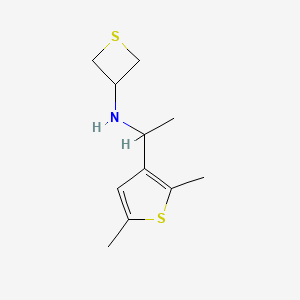
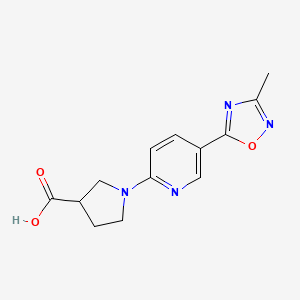
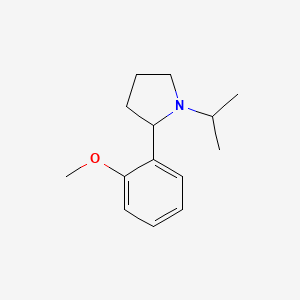
![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
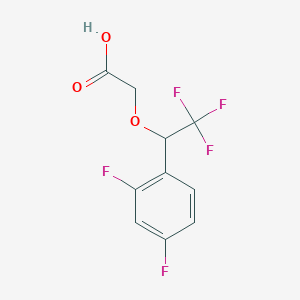
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
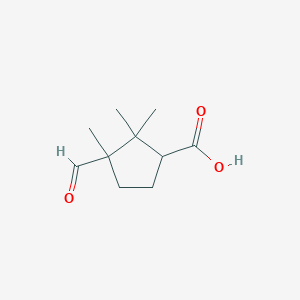
![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
